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Compound of Interest

Compound Name: SR 49059

Cat. No.: B1679262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasopressin V1a receptor antagonist SR
49059 (also known as relcovaptan) with other relevant alternatives. The data presented herein,

supported by detailed experimental protocols, confirms the high selectivity of SR 49059,

making it a valuable tool for research and a potential candidate for therapeutic development.

Data Presentation: A Comparative Analysis of
Vasopressin Receptor Antagonists
The selectivity of SR 49059 for the V1a receptor is a key attribute that distinguishes it from

other vasopressin receptor antagonists. The following tables summarize the binding affinities

(Ki in nM) of SR 49059 and comparator compounds for the human vasopressin/oxytocin

receptor family. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki, nM) of V1a-Selective Antagonists

Compound V1a Receptor V1b Receptor V2 Receptor
Oxytocin
Receptor

SR 49059 1.1 - 6.3[1] >100[1] >100[1] >100[1]

Balovaptan 1[2] >10,000 >30,000[3] 9891[3]

SRX246 0.3[1] No interaction[1] No interaction[1] Not reported
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Table 2: Binding Affinity (Ki, nM) of Non-Selective and Comparator Antagonists

Compound V1a Receptor V1b Receptor V2 Receptor
Oxytocin
Receptor

Conivaptan 0.48 (rat)[2]
No significant

binding[1][4]
3.04 (rat)[2]

No significant

binding

OPC-21268 8800 (human)[2] Not reported >88000[2] Not reported

As the data illustrates, SR 49059 exhibits a high and selective affinity for the V1a receptor, with

significantly lower affinity for the V1b, V2, and oxytocin receptors[1]. This selectivity profile is

comparable to other dedicated V1a antagonists like balovaptan and SRX246. In contrast,

conivaptan demonstrates high affinity for both V1a and V2 receptors, making it a non-selective

antagonist[5][6]. OPC-21268 shows poor affinity for the human V1a receptor[2].

Table 3: Functional Activity of SR 49059

Assay Species Parameter Value

AVP-induced Platelet

Aggregation
Human IC50 3.7 ± 0.4 nM[1]

AVP-induced

Contraction of Caudal

Artery

Rat pA2 9.42[1]

The functional data further substantiates the potent V1a antagonistic activity of SR 49059. It

effectively inhibits physiological processes mediated by the V1a receptor, such as platelet

aggregation and vasoconstriction, at nanomolar concentrations[1].

Experimental Protocols
Radioligand Binding Assays
This protocol is a generalized procedure for determining the binding affinity of a compound to

vasopressin receptors.
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1. Membrane Preparation:

Tissues (e.g., rat liver for V1a, human platelets for V1a) or cells expressing the receptor of

interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing

protease inhibitors.

The homogenate is centrifuged at low speed to remove debris.

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the

membranes.

The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl,

5 mM MgCl2, 0.1% BSA, pH 7.4).

2. Binding Reaction:

In a multi-well plate, membrane preparations are incubated with a fixed concentration of a

radiolabeled ligand (e.g., [3H]-Arginine Vasopressin) and increasing concentrations of the

unlabeled test compound (e.g., SR 49059).

Non-specific binding is determined in the presence of a high concentration of an unlabeled

standard antagonist.

The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).

3. Separation and Detection:

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the

membrane-bound radioligand.

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) is determined.
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The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff

equation.

Arginine Vasopressin (AVP)-Induced Pressor Response
in Rats
This in vivo assay assesses the ability of an antagonist to block the vasoconstrictor effect of

AVP.

1. Animal Preparation:

Male rats (e.g., Sprague-Dawley) are anesthetized (e.g., with urethane).

A catheter is inserted into a carotid artery to monitor blood pressure and into a jugular vein

for intravenous administration of substances.

The animal is allowed to stabilize.

2. Experimental Procedure:

A baseline blood pressure reading is established.

A submaximal dose of AVP is administered intravenously, and the resulting increase in blood

pressure (pressor response) is recorded.

After the blood pressure returns to baseline, the test antagonist (e.g., SR 49059) or vehicle is

administered intravenously or orally.

At various time points after antagonist administration, the AVP challenge is repeated, and the

pressor response is measured.

3. Data Analysis:

The percentage inhibition of the AVP-induced pressor response by the antagonist is

calculated for each time point and dose.

This allows for the determination of the antagonist's potency, onset, and duration of action in

vivo.
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Caption: V1a Receptor Signaling Pathway and the inhibitory action of SR 49059.
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Caption: Experimental workflow for confirming the selectivity of SR 49059.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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